1,3-BIS(2-PIPERIDYL)PROPANE

Description

BenchChem offers high-quality 1,3-BIS(2-PIPERIDYL)PROPANE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-BIS(2-PIPERIDYL)PROPANE including the price, delivery time, and more detailed information at info@benchchem.com.

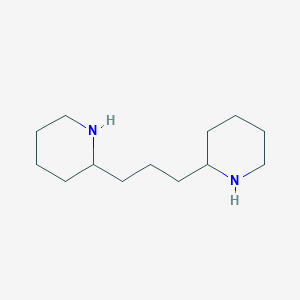

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-piperidin-2-ylpropyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-3-10-14-12(6-1)8-5-9-13-7-2-4-11-15-13/h12-15H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAFFSHKOMYWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCCC2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647572 | |

| Record name | 2,2'-(Propane-1,3-diyl)dipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16898-53-6 | |

| Record name | 2,2'-(Propane-1,3-diyl)dipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1,3-Bis(2-piperidyl)propane: Structural Architecture, Synthesis, and Properties

This in-depth technical guide details the chemical structure, synthesis, and properties of 1,3-bis(2-piperidyl)propane (CAS 16898-53-6), a specific structural isomer distinct from the more commercially common 4,4'-derivative.

Executive Summary

1,3-Bis(2-piperidyl)propane (also known as 1,3-di(2-piperidyl)propane or 2,2'-(1,3-propanediyl)bis-piperidine) is a diamine alkaloid analog characterized by two piperidine rings linked at their C2 positions by a flexible propyl chain.[1][2][3] Unlike its para-substituted isomer (4,4'-trimethylenedipiperidine), which acts primarily as a linear polymer crosslinker, the 2,2'-isomer possesses unique stereochemical and chelating properties due to the proximity of the nitrogen lone pairs. This molecule serves as a critical ligand in coordination chemistry and a structural homolog to Sedum and Lupinus alkaloids (e.g., anaferine).

| Property | Data |

| CAS Number | 16898-53-6 |

| Molecular Formula | C₁₃H₂₆N₂ |

| Molecular Weight | 210.36 g/mol |

| IUPAC Name | 2-[3-(piperidin-2-yl)propyl]piperidine |

| Boiling Point | ~286.4°C (at 760 mmHg) |

| pKa (Predicted) | ~11.0 (Secondary Amine) |

| Stereochemistry | Exists as meso (RS) and racemic (RR/SS) forms |

Chemical Structure and Stereochemistry

Structural Skeleton

The molecule consists of a three-carbon (propyl) spacer connecting two saturated piperidine heterocycles. The attachment at the C2 position (ortho to the nitrogen) creates a "pincer-like" geometry potential, distinguishing it from the linear 4,4'-isomer. This proximity allows the two secondary amine nitrogens to cooperate in binding metal centers or biological receptors.

Stereochemical Complexity

The C2 carbons on both piperidine rings are chiral centers. Consequently, 1,3-bis(2-piperidyl)propane exists as a mixture of stereoisomers:

-

Meso Compound (2R, 2'S): An achiral diastereomer where the two rings have opposite configurations, creating an internal plane of symmetry.

-

Racemic Pair (2R, 2'R / 2S, 2'S): The enantiomeric pair where both rings share the same chirality.

This stereochemistry is critical in coordination chemistry; the meso and racemic forms coordinate to metals with different bite angles and geometries, influencing catalytic activity.

Figure 1: Stereochemical divergence during the synthesis from the pyridine precursor.

Synthesis and Isolation

The primary synthetic route involves the catalytic hydrogenation of the corresponding pyridine derivative. This process converts the aromatic pyridine rings into saturated piperidine rings.

Precursor Synthesis

The precursor, 1,3-bis(2-pyridyl)propane (CAS 15937-81-2), is typically synthesized via the condensation of 2-picolyllithium with methylene halides or through the reduction of 1,3-bis(2-pyridyl)-2-propanone (a reaction often associated with the synthesis of anaferine-type alkaloids).

Catalytic Hydrogenation Protocol

Reaction:

Methodology:

-

Catalyst Selection: Platinum oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃) are preferred for reducing pyridines to piperidines under mild conditions to minimize ring opening.

-

Conditions: The reaction is performed in an acidic medium (e.g., glacial acetic acid or HCl/ethanol) at 3–5 atm H₂ pressure. The acid protonates the pyridine nitrogen, activating the ring toward hydride attack.

-

Workup: The catalyst is filtered, and the solvent is evaporated. The residue is basified (NaOH) to liberate the free amine, which is then extracted into an organic solvent (e.g., dichloromethane).

-

Purification: The crude product is a mixture of meso and racemic diastereomers. These can often be separated by fractional crystallization of their hydrobromide or picrate salts, or via column chromatography.

Physicochemical Properties[1][2][5][6][7][8][9]

Basicity and Solubility

-

Basicity: As a dipiperidine, the molecule acts as a diprotic base. The pKa values are characteristic of secondary amines, typically around 10–11. The two amine sites are separated by a flexible chain, meaning the first protonation has little electrostatic effect on the second, leading to two closely spaced pKa values.

-

Solubility: The free base is soluble in organic solvents (chloroform, ethanol, ether) and moderately soluble in water due to hydrogen bonding. The hydrochloride salt is highly water-soluble.

Ligand Behavior (Coordination Chemistry)

1,3-Bis(2-piperidyl)propane acts as a flexible bidentate ligand (N,N-donor).

-

Chelate Effect: It forms an 8-membered chelate ring upon binding to a metal center. While 8-membered rings are generally less stable than 5- or 6-membered rings due to entropy, the pre-organization of the propyl linker allows for stable complexes with large metal ions like Ag(I), Pd(II), and Pt(II).

-

Stereochemical Influence: The meso isomer tends to coordinate in a specific conformation that favors syn arrangement of the lone pairs, whereas the racemic isomer may favor bridging modes or distorted geometries.

Pharmacological & Biological Context

Alkaloid Homology

This compound is the "deoxy" analog of the alkaloid Anaferine (1,3-bis(2-piperidyl)-2-propanone), found in Withania somnifera and Sedum species.

-

Anaferine: Ketone linker.

-

1,3-Bis(2-piperidyl)propane: Saturated propyl linker.

Potential Activity (nAChR)

Piperidine alkaloids, including coniine and lobeline, are known modulators of Nicotinic Acetylcholine Receptors (nAChRs).

-

Mechanism: The piperidine nitrogen mimics the quaternary ammonium of acetylcholine.

-

Toxicity: Like many piperidine alkaloids, this compound should be handled as a potential neurotoxin. It may cause respiratory paralysis or neuromuscular blockade at high doses, similar to coniine (hemlock alkaloid).

Biological Applications

In drug discovery, this scaffold is used to create "bis-quaternary" ammonium salts (by alkylating the nitrogens). These derivatives are investigated as:

-

Muscle Relaxants: Blocking neuromuscular transmission.

-

Kinase Inhibitors: The flexible linker allows the two piperidine heads to span distinct binding pockets in enzymes.

Figure 2: Theoretical pharmacological interaction pathway based on piperidine alkaloid SAR.

Analytical Characterization

To confirm the identity of synthesized 1,3-bis(2-piperidyl)propane, the following spectral signatures are diagnostic:

-

¹H NMR (CDCl₃):

-

Ring Protons: Multiplets at 1.2–1.8 ppm (piperidine ring CH₂).

-

Methine Proton (C2-H): A distinct multiplet around 2.3–2.6 ppm (adjacent to N).

-

NH Proton: Broad singlet (variable, 1.5–2.0 ppm).

-

Linker Protons: Multiplets for the propyl chain (central CH₂ and flanking CH₂).

-

-

¹³C NMR:

-

Distinct signals for the C2 (methine) carbon (~55–60 ppm).

-

Absence of aromatic signals (confirming full reduction of pyridine).

-

-

Mass Spectrometry (GC-MS):

-

Molecular ion [M]⁺ at m/z 210.

-

Characteristic fragmentation: Loss of a piperidine ring or cleavage of the propyl chain (α-cleavage relative to Nitrogen).

-

References

- Jung, O. S., et al. (2003). Discrete Metallocyclic Complexes vs Coordination Polymers: Silver(I) Complexes of 1,3-Bis(2-pyridyl)propane Derivatives. Inorganic Chemistry.

-

PubChem. (2025). 1,3-Bis(4-piperidyl)propane (Isomer Comparison). Retrieved from [Link]

Sources

Technical Guide: 1,3-Bis(piperidyl)propane Isomers & CAS 16898-52-5

Part 1: Executive Technical Summary

The Core Discrepancy: There is a critical structural mismatch in the prompt's association of the chemical name with the CAS number.

-

CAS 16898-52-5 officially designates 1,3-Bis(4-piperidyl)propane (also known as 4,4'-(trimethylene)bis(piperidine)).[1][2][3][4][5] It is an achiral, linear diamine used primarily in polymer chemistry and as a curing agent.

-

1,3-Bis(2-piperidyl)propane (the 2,2'-isomer) is a distinct structural isomer with chiral centers, often associated with CAS 16898-53-6 . It is structurally related to Lupine alkaloids and is used in ligand design and stereoselective synthesis.

Immediate Action Required:

-

If you require the polymer curing agent/linear linker: Use CAS 16898-52-5 (4,4'-isomer).

-

If you require the chiral ligand/alkaloid mimic: Use CAS 16898-53-6 (2,2'-isomer).

Part 2: Chemical Identity & Verification

The following table differentiates the two isomers to prevent experimental error.

Table 1: Comparative Chemical Identity

| Feature | Target A (The CAS Provided) | Target B (The Name Requested) |

| Chemical Name | 1,3-Bis(4-piperidyl)propane | 1,3-Bis(2-piperidyl)propane |

| CAS Number | 16898-52-5 | 16898-53-6 |

| Synonyms | 4,4'-(Trimethylene)bis(piperidine); 1,3-Di(4-piperidyl)propane | 2,2'-(Trimethylene)bis(piperidine); 1,3-Di(2-piperidyl)propane |

| Molecular Formula | C₁₃H₂₆N₂ | C₁₃H₂₆N₂ |

| Molecular Weight | 210.36 g/mol | 210.36 g/mol |

| Stereochemistry | Achiral (Symmetrical) | Chiral (Contains 2 stereocenters at C2 positions).[1][6][7] Exists as meso and racemic forms. |

| Key Application | Epoxy curing agents, polyamide synthesis, MOF linkers. | Chiral ligands, alkaloid synthesis (Sparteine analogs). |

| Precursor | 4,4'-Trimethylenebis(pyridine) | 2,2'-Trimethylenebis(pyridine) (CAS 15937-81-2) |

Structural Visualization

The diagram below illustrates the connectivity difference. Note the attachment points on the piperidine rings (C4 vs. C2).

Figure 1: Structural connectivity comparison. Blue indicates the achiral 4,4'-isomer (CAS 16898-52-5); Red indicates the chiral 2,2'-isomer.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of these compounds relies on the hydrogenation of their respective pyridine precursors. The choice of catalyst and conditions determines the stereochemical outcome for the 2,2'-isomer.

Workflow 1: Synthesis of 1,3-Bis(4-piperidyl)propane (CAS 16898-52-5)

Target: Industrial scale-up, curing agents.

-

Precursor Selection: Start with 4,4'-trimethylenebis(pyridine) .

-

Hydrogenation:

-

Catalyst: PtO₂ (Adams' catalyst) or Ru/C (5%).

-

Conditions: High pressure (50–100 atm H₂), Acidic medium (Acetic acid or dilute HCl).

-

Temperature: 80–100°C.

-

Note: The aromatic pyridine rings are fully saturated to piperidine rings. Since the attachment is at C4, no new stereocenters are formed that result in chirality (the molecule possesses a plane of symmetry).

-

-

Purification: Basification with NaOH followed by extraction (DCM or Ether) and vacuum distillation.

Workflow 2: Synthesis of 1,3-Bis(2-piperidyl)propane (CAS 16898-53-6)

Target: Chiral ligands, Alkaloid research.

-

Precursor Synthesis: Condensation of 2-Picoline (2-methylpyridine) with formaldehyde/dimethylamine via Mannich reaction, followed by coupling, or direct lithiation and alkylation of 2-picoline with 1,3-dibromopropane.

-

Intermediate: 1,3-Bis(2-pyridyl)propane (CAS 15937-81-2) .[6]

-

-

Stereoselective Hydrogenation:

-

Catalyst: PtO₂ in glacial acetic acid.

-

Challenge: This reduction creates two chiral centers (one at each C2).

-

Product Mixture: You will obtain a mixture of:

-

rac-1,3-bis(2-piperidyl)propane (Enantiomeric pair: R,R and S,S)

-

meso-1,3-bis(2-piperidyl)propane (R,S configuration, optically inactive).

-

-

-

Resolution: Separation of rac and meso forms is typically achieved via fractional crystallization of their hydrobromide or picrate salts, or via chiral HPLC.

Part 4: Applications & Utility

1,3-Bis(4-piperidyl)propane (CAS 16898-52-5)[1][2][3][4][5][8][9]

-

Polymer Chemistry: Used as a flexible, aliphatic diamine cross-linker for epoxy resins. The secondary amines react with epoxide groups to form robust thermosets.

-

MOF Synthesis: Acts as a "pillar" ligand in Metal-Organic Frameworks (MOFs). Its length (~9-10 Å) and flexibility allow for "breathing" framework structures that can expand/contract upon gas adsorption.

-

Pharmaceutical Intermediates: Used as a scaffold for non-chiral bis-piperidine drugs (e.g., certain antihistamines or antipsychotic analogs requiring a flexible linker).

1,3-Bis(2-piperidyl)propane (CAS 16898-53-6)[10]

-

Ligand Design: The 2,2'-nitrogen placement mimics the "bite angle" of bipyridine but with sp³ character. It is used to coordinate transition metals (Cu, Pd) for catalysis.

-

Alkaloid Mimicry: Structurally analogous to the Lupine alkaloids (e.g., Sparteine). The meso form is often investigated for its similarity to specific biological receptors that bind tetracyclic quinolizidines.

Part 5: Analytical Profiling (NMR)

To confirm which isomer you have in hand, use Proton NMR (

-

CAS 16898-52-5 (4,4'-Isomer): [1][2][3][4][8][9]

-

Symmetry: High. The two piperidine rings are equivalent. The protons on the propyl chain are distinct triplets/multiplets.

-

Key Signal: The methine proton at C4 (attachment point) usually appears as a multiplet around 1.2–1.5 ppm, distinct from the N-adjacent protons (C2/C6) at 2.6–3.1 ppm.

-

-

CAS 16898-53-6 (2,2'-Isomer):

-

Complexity: The spectrum is more complex due to the chiral center at C2.

-

Key Signal: The methine proton at C2 (attachment point) is deshielded compared to C4, often appearing near 2.4–2.8 ppm due to proximity to Nitrogen.

-

Mixture Check: If you see doubled peaks (e.g., two sets of N-H signals or propyl chain signals), you likely have a mixture of rac and meso diastereomers.

-

References

-

CymitQuimica. CAS 16898-52-5: 1,3-Bis(4-piperidyl)propane.[1][2][3][4][10] Retrieved from

-

PubChem. 1,3-Bis(4-piperidinyl)propane | C13H26N2. National Library of Medicine. Retrieved from

-

ChemicalBook. 1,3-Bis(4-piperidyl)propane Properties and Suppliers. Retrieved from

-

TCI Chemicals. Product D0293: 1,3-Di-4-piperidylpropane.[2][3] Retrieved from

-

BOC Sciences. 1,3-Bis(2-piperidyl)propane (CAS 16898-53-6). Retrieved from

Sources

- 1. Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1,3-Di-4-piperidylpropane | 16898-52-5 | TCI AMERICA [tcichemicals.com]

- 3. 1,3-Bis(4-piperidyl)propane | 16898-52-5 [chemicalbook.com]

- 4. CAS 16898-52-5: 1,3-Bis(4-piperidyl)propane | CymitQuimica [cymitquimica.com]

- 5. 1,3-Bis(4-piperidyl)propane | 16898-52-5 | Benchchem [benchchem.com]

- 6. Pyridine,2,2'-(1,3-propanediyl)bis- | 15937-81-2 [chemicalbook.com]

- 7. GENISTEINE | 446-95-7 [chemicalbook.com]

- 8. 4,4′-三亚甲基二哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4,4'-Trimethylenedipiperidine | CAS 16898-52-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 10. 1,3-Bis(4-piperidyl)propane | CAS#:16898-52-5 | Chemsrc [chemsrc.com]

1,3-di(2-piperidyl)propane molecular weight and formula

Physicochemical Profiling, Synthetic Pathways, and Research Applications

Executive Summary

1,3-Bis(2-piperidyl)propane (CAS: 16898-53-6) is a specialized diamine scaffold characterized by two piperidine rings linked at their C2 positions by a trimethylene spacer.[1] Unlike its more common isomer, 1,3-bis(4-piperidyl)propane, the 2-substituted variant possesses unique steric and stereochemical attributes due to the proximity of the nitrogen atoms to the chiral centers generated at the C2 positions.[1] This structural feature makes it a critical intermediate in the synthesis of quinolizidine alkaloids (e.g., sparteine analogs) and a valuable bidentate ligand in coordination chemistry.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its molecular properties, stereochemical complexity, synthetic routes, and utility in drug development and materials science.[1]

Physicochemical Characterization

The fundamental data for 1,3-bis(2-piperidyl)propane is summarized below. Researchers should note the distinction between this compound and its structural isomers (N-linked or 4-linked).[1]

Table 1: Molecular and Physical Properties[1]

| Property | Value | Notes |

| IUPAC Name | 2,2'-(Propane-1,3-diyl)dipiperidine | Formal nomenclature |

| Common Name | 1,3-Bis(2-piperidyl)propane | Also: 1,3-Di(2-piperidyl)propane |

| CAS Number | 16898-53-6 | Distinct from 4-isomer (16898-52-5) |

| Molecular Formula | C₁₃H₂₆N₂ | |

| Molecular Weight | 210.36 g/mol | |

| Boiling Point | 286.4°C | At 760 mmHg (Predicted/Experimental) |

| Density | 0.894 g/cm³ | Liquid phase at RT |

| Solubility | Soluble in EtOH, CHCl₃, dilute acid | Lipophilic free base; water soluble as salt |

| pKa | ~10.9 (Predicted) | Typical for secondary aliphatic amines |

Structural Analysis & Stereochemistry

Connectivity

The molecule consists of a three-carbon chain (propane) connecting two piperidine rings.[1] The attachment point is the carbon adjacent to the nitrogen (C2), creating a local steric environment that influences reactivity and metal binding.[1]

Stereochemical Complexity

A critical feature of 1,3-bis(2-piperidyl)propane is the presence of two chiral centers (one at each C2 position).[1] This results in the formation of stereoisomers during non-stereoselective synthesis:

-

Meso Form (

): Achiral due to an internal plane of symmetry.[1] -

Racemic Pair (

and

This stereochemistry is vital when using the compound as a ligand for asymmetric catalysis, as the racemic mixture must often be resolved, or the synthesis must be stereocontrolled.[1]

Figure 1: Stereochemical outcome of hydrogenating the dipyridyl precursor.[1]

Synthetic Methodologies

The primary route to 1,3-bis(2-piperidyl)propane involves the reduction of heteroaromatic precursors.[1] This method is preferred for its atom economy and scalability.[1]

Protocol: Catalytic Hydrogenation of 1,3-Di(2-pyridyl)propane[1]

Principle: The pyridine rings are fully saturated to piperidine rings using high-pressure hydrogenation.[1] The reaction conditions (catalyst, solvent, pH) influence the cis/trans ratio and the diastereomeric ratio (meso vs. dl).[1]

Reagents:

-

Substrate: 1,3-Di(2-pyridyl)propane (CAS 17252-51-6).[1]

-

Catalyst: Platinum oxide (PtO₂, Adams' catalyst) or Rhodium on Alumina (Rh/Al₂O₃).[1]

-

Solvent: Glacial acetic acid (promotes protonation of pyridines, facilitating reduction).[1]

-

Hydrogen Source: H₂ gas (50–100 psi).[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of 1,3-di(2-pyridyl)propane in 50 mL of glacial acetic acid.

-

Catalyst Addition: Add 5 mol% PtO₂ under an inert atmosphere (Ar or N₂).

-

Hydrogenation: Transfer to a Parr hydrogenation apparatus. Pressurize to 60 psi H₂.

-

Reaction: Agitate at room temperature for 12–24 hours. Monitor consumption of H₂.

-

Workup: Filter catalyst through Celite. Concentrate the filtrate under reduced pressure.

-

Neutralization: Basify the residue with 20% NaOH to pH > 12 to liberate the free amine.[1]

-

Extraction: Extract with dichloromethane (3 x 50 mL). Dry over Na₂SO₄ and evaporate.[1]

-

Purification: Distillation under reduced pressure or recrystallization of the hydrochloride salt.[1]

Figure 2: Synthetic workflow for the hydrogenation of dipyridyl precursors.

Applications in R&D

Coordination Chemistry (Ligand Design)

The 1,3-bis(2-piperidyl)propane scaffold serves as a flexible, bidentate nitrogen ligand.[1] The trimethylene bite angle allows it to form stable 6-membered chelate rings with transition metals (Cu, Ni, Pd).[1]

-

Utility: Used to study steric effects in catalysis.[1] The 2-substitution places the piperidine ring bulk closer to the metal center compared to the 4-isomer.[1]

Alkaloid Synthesis

This compound is a structural analog and potential precursor to Lupinus alkaloids (e.g., sparteine, lupanine).[1]

-

Mechanism: Oxidative coupling or methylene bridging of the nitrogen atoms can close the macrocyclic rings found in sparteine-like structures.[1]

-

Drug Discovery: Derivatives are explored for anti-arrhythmic and oxytocic properties associated with quinolizidine alkaloids.[1]

Epoxy Curing Agents

Like other aliphatic diamines, it acts as a curing agent for epoxy resins.[1] The secondary amines react with epoxide groups to form cross-linked networks.[1] The bulky piperidine rings improve thermal stability and rigidity of the cured polymer matrix.[1]

References

-

National Center for Biotechnology Information (PubChem). (2025).[1] 1,3-Bis(4-piperidyl)propane (Isomer Comparison Data). PubChem Compound Summary for CID 85631.[1][2] Retrieved from [Link]

Sources

Technical Deep Dive: Nomenclature and Structural Identity of 2,2'-(1,3-Propanediyl)bis-piperidine

This guide provides an in-depth technical analysis of 2,2'-(1,3-propanediyl)bis-piperidine , a specific structural isomer used as a scaffold in medicinal chemistry and coordination complex synthesis.

Part 1: Core Identity & Nomenclature Hierarchy

Executive Definition

2,2'-(1,3-Propanediyl)bis-piperidine (CAS: 16898-53-6) is a diamine consisting of two piperidine rings connected at their C2 positions by a flexible three-carbon (propylene) linker.[1][2][3][4] Unlike its more common para-substituted isomer (4,4'), this molecule possesses two chiral centers, making its stereochemical profile critical for pharmacological applications.

Nomenclature Matrix

The following table clarifies the distinct identity of this molecule against its isomers and related alkaloids.

| Identifier Type | Primary Name / Value | Technical Notes |

| CAS Registry Number | 16898-53-6 | CRITICAL: Do not confuse with the 4,4' isomer (CAS 16898-52-5). |

| IUPAC Name | 2,2'-(Propane-1,3-diyl)bis(piperidine) | Systematic naming emphasizing the C2 linkage. |

| Common Synonyms | 1,3-Bis(2-piperidyl)propane1,3-Di(piperidin-2-yl)propane | Used frequently in ligand chemistry literature. |

| Chemical Formula | C₁₃H₂₆N₂ | Molecular Weight: 210.36 g/mol .[5][6] |

| Related Alkaloids | Ammodendrine, Hystrine | These are naturally occurring derivatives found in Lupinus species but are not synonyms. |

Stereochemical Complexity

Because the piperidine rings are substituted at the 2-position, this molecule contains two chiral centers (

-

(2R, 2'R) : Chiral enantiomer.

-

(2S, 2'S) : Chiral enantiomer.

-

(2R, 2'S) : Meso compound (achiral due to internal plane of symmetry).

Note: Commercial preparations are typically racemic mixtures (containing all forms) unless asymmetric synthesis or chiral resolution is specified.

Part 2: Physicochemical Characterization

Comparative Isomer Data

Distinguishing the 2,2' isomer from the 4,4' isomer is vital for experimental reproducibility.

| Property | 2,2'-Isomer (Target) | 4,4'-Isomer (Common Impurity/Analog) |

| CAS Number | 16898-53-6 | 16898-52-5 |

| Linkage Position | Ortho (Position 2) | Para (Position 4) |

| Chirality | Yes (2 stereocenters) | No (Achiral) |

| Physical State | Liquid / Low-melting solid | Solid (mp 65–68 °C) |

| Boiling Point | ~286 °C (at 760 mmHg) | ~327 °C (at 760 mmHg) |

| Density | ~0.894 g/cm³ | ~0.958 g/cm³ |

| LogP (Predicted) | 2.28 | 2.81 |

Part 3: Synthesis & Experimental Protocols

Synthesis Strategy: Catalytic Hydrogenation

The most robust route to 2,2'-(1,3-propanediyl)bis-piperidine is the exhaustive reduction of its aromatic precursor, 1,3-bis(2-pyridyl)propane (CAS 15937-81-2). This method ensures the correct carbon skeleton connectivity.

Protocol: High-Pressure Catalytic Hydrogenation

-

Objective: Conversion of 1,3-bis(2-pyridyl)propane to 1,3-bis(2-piperidyl)propane.

-

Precursor: 1,3-Di(2-pyridyl)propane (commercially available or synthesized via condensation of 2-picolyllithium with methylene halides).

Step-by-Step Methodology:

-

Solvent System: Dissolve 10 mmol of 1,3-bis(2-pyridyl)propane in 50 mL of glacial acetic acid . The acidic medium protonates the pyridines, facilitating reduction and preventing catalyst poisoning.

-

Catalyst Loading: Add Platinum Oxide (PtO₂) (Adams' catalyst) at 5 mol% loading. Alternatively, 5% Rh/C or 10% Pd/C can be used under higher pressures.

-

Hydrogenation:

-

Transfer the mixture to a high-pressure hydrogenation vessel (e.g., Parr reactor).

-

Purge with

(3x) followed by -

Pressurize to 50–60 psi (3–4 bar)

. -

Agitate at room temperature for 12–24 hours. Monitor consumption of

.

-

-

Work-up:

-

Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst).

-

Concentrate the filtrate under reduced pressure to remove acetic acid.

-

Basify the residue with 20% NaOH (aq) to pH > 12 to liberate the free amine.

-

Extract with Dichloromethane (DCM) (3 x 30 mL).

-

Dry combined organics over

and concentrate.

-

-

Purification:

-

Distillation: Vacuum distillation (bulb-to-bulb) is effective for the free base.

-

Salt Formation: Dissolve in ethanol and add concentrated HCl to precipitate the dihydrochloride salt for easier handling and storage.

-

Visualization of Synthesis Pathway

Figure 1: Catalytic hydrogenation pathway converting the aromatic dipyridyl precursor to the saturated dipiperidine target.

Part 4: Applications in Drug Development[7]

Pharmacophore Scaffold

The 1,3-bis(2-piperidyl)propane structure mimics the skeleton of Lupin alkaloids (e.g., sparteine, lupanine). In drug discovery, this scaffold is utilized for:

-

Nicotinic Acetylcholine Receptor (nAChR) Ligands: The distance between the two nitrogen atoms (approx. 5–7 Å depending on conformation) allows for bidentate binding to receptor subtypes.

-

Anti-arrhythmic Agents: Derivatives of bis-piperidines often exhibit sodium channel blocking activity similar to sparteine.

-

Cross-linking Agents: The bifunctional secondary amines allow this molecule to serve as a flexible cross-linker in polymer chemistry and antibody-drug conjugate (ADC) synthesis.

Structural Isomerism in Ligand Design

The 2,2' linkage provides a specific "bite angle" when used as a ligand in coordination chemistry, distinct from the linear 4,4' isomer.

Figure 2: Functional divergence between the 2,2' and 4,4' isomers based on geometric constraints.

References

-

PubChem. 1,3-Bis(2-piperidyl)propane (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

- 1. lupanine CAS#: 550-90-3 [m.chemicalbook.com]

- 2. 4,4′-三亚甲基二哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. datapdf.com [datapdf.com]

- 4. EP1268376B1 - Process for the preparation of propane-1,3-diol by vapor phase hydrogenation of .beta.-propiolactone, oligomers of .beta.-propiolactone, esters of 3-hydroxypropanoic acid or mixtures thereof - Google Patents [patents.google.com]

- 5. Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Buy 1,3-Bis(4-piperidyl)propane | 16898-52-5 [smolecule.com]

difference between 1,3-bis(2-piperidyl)propane and 1,3-bis(4-piperidyl)propane

Positional Isomerism, Stereochemical Implications, and Differential Reactivity

Executive Summary

This guide delineates the critical structural and functional differences between 1,3-bis(2-piperidyl)propane and 1,3-bis(4-piperidyl)propane . While they share the same molecular formula (

-

The 4-isomer is a commercially significant, achiral cross-linker used in Metal-Organic Frameworks (MOFs) and polymer chemistry due to its steric accessibility.

-

The 2-isomer is a chiral, sterically hindered scaffold, primarily relevant as a precursor in alkaloid synthesis (e.g., Anaferine analogs) and asymmetric catalysis.

Part 1: Structural & Stereochemical Analysis

The defining difference lies in the connectivity of the piperidine rings to the central propyl linker. This positional variation dictates the molecule's symmetry, chirality, and steric environment.

Connectivity and Chirality

-

1,3-bis(4-piperidyl)propane: The propyl chain connects to the C4 position of the piperidine ring (para-like).[1] Because the C4 position lies on the molecule's plane of symmetry, this isomer is achiral and does not exist as enantiomers.

-

1,3-bis(2-piperidyl)propane: The propyl chain connects to the C2 position (ortho-like). The C2 carbon is a stereocenter.[2] Consequently, this molecule exists as a mixture of stereoisomers:

-

and

- meso compound (achiral).

-

and

Visualization of Isomeric Structures

The following diagram illustrates the connectivity and the resulting steric environment around the nitrogen atom.

Figure 1: Structural topology comparison highlighting the proximity of the linker to the active nitrogen center.

Part 2: Physicochemical Properties[3][4]

The "ortho-effect" in the 2-isomer lowers its melting point compared to the more symmetrical, packable 4-isomer.

| Property | 1,3-bis(4-piperidyl)propane | 1,3-bis(2-piperidyl)propane |

| CAS Number | 16898-52-5 | 5341-52-6 (Generic) |

| Common Abbrev. | 4,4'-TMP, BPP | 2,2'-TMP, Reduced Anaferine |

| Physical State | Solid (Crystalline powder) | Liquid or Low-melting solid |

| Melting Point | 65 – 68.5 °C | < 30 °C (Variable by stereopurity) |

| Boiling Point | ~327 °C | ~300–310 °C |

| Chirality | Achiral (Meso-like symmetry) | Chiral (Requires resolution) |

| Basicity (pKa) | ~11.0 (Secondary amine) | ~10.5 (Slightly lower due to sterics) |

| Solubility | Soluble in MeOH, EtOH, CHCl3 | Soluble in MeOH, EtOH, CHCl3 |

Scientist's Note: When sourcing the 2-isomer, verify if the vendor provides a specific stereoisomer (e.g., dl-mixture vs. meso) or a crude mixture, as this drastically affects crystallization behavior in downstream synthesis.

Part 3: Reactivity & Synthetic Pathways

Synthesis Logic

-

4-Isomer Synthesis: Typically produced via the catalytic hydrogenation of 1,3-bis(4-pyridyl)propane . The precursor is easily synthesized by condensing 4-picoline with formaldehyde or via Friedel-Crafts-type alkylation. The symmetry makes this high-yielding.

-

2-Isomer Synthesis: Produced via hydrogenation of 1,3-bis(2-pyridyl)propane . However, this route yields a mixture of diastereomers (

and

Reactivity Profile (The "Ortho Effect")

In nucleophilic substitution reactions (e.g., reacting with alkyl halides or epoxides):

-

4-Isomer: The Nitrogen is distal to the propyl chain. It reacts as a typical secondary amine with fast kinetics.

-

2-Isomer: The propyl chain is on the

-carbon next to the Nitrogen. This creates a "steric fence," significantly retarding the rate of nucleophilic attack, especially with bulky electrophiles.

Figure 2: Kinetic divergence driven by steric hindrance at the reaction center.

Part 4: Applications

1,3-bis(4-piperidyl)propane (The "Workhorse")

This isomer is the industry standard for materials science applications.

-

Metal-Organic Frameworks (MOFs): Used as a flexible dipyridyl-type ligand (after oxidation or as the amine) to build "breathing" MOFs that can expand/contract upon gas adsorption.

-

Polyamide Synthesis: Acts as a diamine monomer. The flexibility of the propyl chain imparts impact resistance to the resulting nylon-like polymers.

-

Epoxy Curing: Used as a curing agent where a slower cure rate (compared to ethylenediamine) but higher flexibility is required.

1,3-bis(2-piperidyl)propane (The "Specialist")

-

Natural Product Chemistry: It is the reduced skeleton of Anaferine (1,3-bis(2-piperidyl)-2-propanone), an alkaloid found in Withania somnifera (Ashwagandha). Researchers use this isomer to synthesize Anaferine derivatives for neuroprotective studies.

-

Chiral Catalysis: Enantiopure versions (e.g.,

) are used as chiral diamine ligands in asymmetric synthesis, though less commonly than 1,2-diamines.

Part 5: Handling & Analytical Protocols

Differentiation by NMR

If you have an unlabeled sample,

-

4-Isomer: The

-carbons (C2/C6 of the ring) are equivalent and appear downfield (~46 ppm). The connection point is C4. -

2-Isomer: The

-carbons are chemically distinct (one is substituted, one is not). The substituted C2 will appear significantly shifted compared to the unsubstituted C6.

Self-Validating Purity Check

Protocol: Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: MeOH:NH4OH (95:5). Note: The basicity is required to prevent tailing of the amine.

-

Visualization: Ninhydrin stain (heats to purple/blue).

-

Expectation: The 2-isomer generally has a higher

value than the 4-isomer in polar systems because the steric shielding of the nitrogen reduces its interaction with the acidic silica silanols.

References

-

BenchChem. (2024). 1,3-Bis(4-piperidyl)propane Structure and Properties. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 85631, 1,3-Bis(4-piperidinyl)propane. Retrieved from

-

Molecules Journal. (2020).[3] Total Synthesis of (–)-Anaferine: A Further Ramification in a Diversity-Oriented Approach. (Discusses the 2-piperidyl scaffold). Retrieved from

-

Royal Society of Chemistry. (2012). Metal(ii)–organic frameworks with 1,3-bis(4-pyridyl)propane ligands. (Context for the 4-isomer precursor applications). Retrieved from

-

Chemical Book. (2024). CAS 16898-52-5 Technical Data.[1][4][5][6][7][8] Retrieved from

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy (-)-Anaferine (EVT-1191702) | 19519-55-2 [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Bis(4-piperidyl)propane | 16898-52-5 | Benchchem [benchchem.com]

- 5. 1,3-Bis(4-piperidyl)propane Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. CAS 16898-52-5 | 1,3-Di-4-piperidylpropane - Synblock [synblock.com]

- 7. aceschem.com [aceschem.com]

- 8. 1,3-Bis(4-piperidyl)propane | CAS#:16898-52-5 | Chemsrc [chemsrc.com]

Technical Guide: Stereochemical Analysis and Synthetic Isolation of 1,3-Bis(2-piperidyl)propane Isomers

[1]

Executive Summary

1,3-Bis(2-piperidyl)propane represents a significant stereochemical challenge compared to its 4-piperidyl regioisomer.[1] While the 4-isomer possesses a plane of symmetry rendering it achiral, the 2-isomer introduces two chiral centers at the

This guide details the theoretical basis, synthetic pathways, and self-validating separation protocols required to isolate and characterize these specific isomers, which are critical scaffolds in the synthesis of Lycopodium-class alkaloids and chiral ligands for coordination chemistry.[1]

Part 1: Structural Analysis & Stereochemical Theory

The Stereogenic Centers

The molecule consists of two piperidine rings connected by a trimethylene bridge.[1] The stereochemistry is defined by the configuration at the secondary amine carbons (

-

Chiral Centers: 2

-

Total Stereoisomers:

(due to symmetry).[1] -

Configurations:

Symmetry Elements

The distinction between the meso and racemic forms is fundamental to their separation.[1]

-

The Meso Form

: Possesses an internal plane of symmetry passing through the central carbon of the propane bridge (C2 of the propyl chain).[1] This renders the molecule optically inactive despite having chiral centers.[1] -

The Racemic Pair

: Possesses a

Isomer Relationship Diagram (Graphviz)[1]

Figure 1: Hierarchical classification of the stereoisomers based on symmetry and configuration.

Part 2: Synthetic Pathways & Stereocontrol

Precursor Selection

Direct coupling of piperidines is sterically difficult and stereochemically uncontrolled.[1] The preferred route is the catalytic hydrogenation of 1,3-di(2-pyridyl)propane .[1] The pyridine precursor is planar and achiral, allowing the stereochemistry to be established during the reduction step.[1]

Hydrogenation Protocol

The reduction of the pyridine rings creates the chiral centers. The ratio of meso to racemic product depends heavily on the catalyst and pH.[1]

-

Catalyst: Platinum Oxide (

, Adams' Catalyst) or Rhodium on Carbon ( -

Solvent: Glacial Acetic Acid (AcOH) with HCl.

-

Reasoning: Protonation of the pyridine nitrogen prevents catalyst poisoning and ensures complete reduction to the piperidine.

-

-

Mechanism: Hydrogen adds cis to the pyridine ring.[1] However, because the two rings are separated by a flexible chain, the relative stereochemistry between the rings is determined by the adsorption conformation on the catalyst surface.[1]

Synthetic Workflow (Graphviz)[1]

Figure 2: Synthetic route from the dipyridyl precursor to isolated stereoisomers.[1]

Part 3: Separation & Purification Protocols

Since the meso and racemic forms are diastereomers , they possess distinct physical properties (solubility, melting point, boiling point).[1] This allows for separation without chiral chromatography, using a self-validating crystallization system.[1]

The "Self-Validating" Separation System

This protocol relies on the differential solubility of the hydrochloride or picrate salts.[1]

Step-by-Step Methodology:

-

Free Base Isolation:

-

Derivatization (Salt Formation):

-

Fractional Crystallization:

-

Fraction A (Meso): Typically, the meso-form salt is less soluble due to higher symmetry allowing more efficient crystal packing.[1] Cool the solution slowly. The first crop of crystals is usually enriched in the meso isomer.[1]

-

Fraction B (Racemic): Concentrate the mother liquor to induce precipitation of the more soluble racemic salt.

-

-

Validation Checkpoint:

Comparative Data Table (Theoretical/Analogous)

Note: Exact values vary by specific salt; relative trends are consistent for 2,2'-linked dipiperidines.

| Property | Meso Isomer | Racemic Isomer |

| Symmetry | Plane of Symmetry ( | Axis of Symmetry ( |

| Solubility (Salts) | Generally Lower (Precipitates First) | Generally Higher (Stays in Liquor) |

| Optical Rotation | Non-zero (if resolved) | |

| NMR Complexity | Simplified (Equivalence) | Simplified (Equivalence) |

Part 4: Analytical Characterization

To definitively assign the stereochemistry, Nuclear Magnetic Resonance (NMR) is the primary tool.[1]

Carbon-13 NMR Analysis

Because both isomers have symmetry, the number of signals will be half the number of carbons in the molecule (due to the equivalence of the two rings).[1] The distinction lies in the chemical shifts of the bridge carbons .

-

Protocol: Dissolve 10 mg of pure salt in

or -

Diagnostic Signal: Look at the central methylene carbon of the propane bridge.

-

In the Meso form, the relationship between the rings creates a specific magnetic environment (often shielded differently) compared to the

symmetric Racemic form.[1]

-

X-Ray Crystallography (The Gold Standard)

If melting points are ambiguous, single-crystal X-ray diffraction of the picrate salt is the only absolute method to determine configuration.[1]

References

-

Reduction of Pyridines: Freifelder, M. (1971).[1] Practical Catalytic Hydrogenation: Techniques and Applications. Wiley-Interscience.[1] (Foundational text on pyridine hydrogenation stereoselectivity).

-

Stereochemistry of Dipiperidines: Grundon, M. F., & Reynolds, B. E. (1964).[1] The reduction of 1,3-di(2-pyridyl)propane.[1] Journal of the Chemical Society, 2445.[1] Link

-

General Isomerism in Piperidines: Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley.[1] (Authoritative source on meso/racemic symmetry elements).

-

Analogous Systems (2,2'-Bipyridine reduction): Smith, C. R. (1931).[1] Neonicotine and the isomeric pyridylpiperidines.[1] Journal of the American Chemical Society, 53(1), 277–283.[1] Link[1]

Technical Guide: 1,3-Bis(2-piperidyl)propane – Physicochemical Profiling & Isomeric Analysis

The following technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and separation of 1,3-bis(2-piperidyl)propane , a critical diamine ligand and intermediate in alkaloid synthesis.

Executive Summary

1,3-Bis(2-piperidyl)propane (CAS: 16898-53-6 ) is a saturated heterocyclic diamine consisting of two piperidine rings connected at the C2 position by a propyl linker.[1][2] Unlike its para-substituted isomer (4,4'-trimethylenedipiperidine), the 2,2'-isomer possesses two chiral centers, resulting in a mixture of meso and racemic (dl) stereoisomers. This structural complexity significantly influences its physical state, often yielding a liquid or low-melting solid mixture at room temperature, contrasting with the crystalline nature of the 4,4'-isomer.

This guide details the boiling point and melting point data, delineates the stereochemical challenges in characterization, and outlines the synthesis and purification workflows required for high-purity isolation.

Physicochemical Data Analysis

The physical properties of 1,3-bis(2-piperidyl)propane are heavily dependent on the isomeric purity (meso vs. racemic). Commercial samples are frequently supplied as mixtures, which depresses the melting point and presents as a viscous oil.

Table 1: Comparative Physicochemical Properties of Dipiperidyl Isomers

| Property | 1,3-Bis(2-piperidyl)propane (Target) | 1,3-Bis(4-piperidyl)propane (Reference) |

| CAS Number | 16898-53-6 | 16898-52-5 |

| Synonyms | 2,2'-Trimethylenedipiperidine; 1,3-Di(2-piperidyl)propane | 4,4'-Trimethylenedipiperidine; 1,3-Di(4-piperidyl)propane |

| Boiling Point (760 mmHg) | 286.4 °C | 327.0 °C |

| Melting Point | < 25 °C (Liquid/Low-melting solid) * | 65 – 68.5 °C |

| Density | 0.894 g/cm³ | 0.958 g/cm³ |

| Flash Point | 140.3 °C | > 110 °C |

| Physical State | Viscous Colorless to Pale Yellow Liquid | White Crystalline Solid |

| pKa (Predicted) | ~11.0 (Secondary Amine) | ~11.0 (Secondary Amine) |

*Note: Pure stereoisomers (meso or dl) may exist as low-melting solids, but the synthetic mixture is typically a liquid due to melting point depression.

Boiling Point & Pressure Dependence

The boiling point of 1,3-bis(2-piperidyl)propane is significantly lower than that of the 4,4'-isomer (286°C vs 327°C). This is attributed to the steric shielding of the nitrogen atoms in the 2,2'-position and the more globular "folded" conformation the molecule can adopt, reducing intermolecular Van der Waals surface area compared to the linear 4,4'-isomer.

Vacuum Distillation Data (Estimated):

-

10 mmHg: ~150 - 155 °C

-

1 mmHg: ~115 - 120 °C

Critical Insight: Due to its high boiling point and susceptibility to oxidation (amine browning), distillation should always be performed under high vacuum (< 5 mmHg) with an inert gas bleed (Nitrogen/Argon).

Stereochemistry & Synthesis Workflow

The synthesis of 1,3-bis(2-piperidyl)propane typically involves the catalytic hydrogenation of the aromatic precursor, 1,3-bis(2-pyridyl)propane . This reaction generates two chiral centers, leading to three stereoisomers:

-

(R,R)-isomer (chiral)

-

(S,S)-isomer (chiral)

-

(R,S)-isomer (meso, achiral)

The (R,R) and (S,S) forms constitute the racemic (dl) pair.

Synthesis & Separation Diagram

The following workflow illustrates the conversion and subsequent separation challenges.

Figure 1: Synthetic pathway from dipyridyl precursor to isolated stereoisomers of 1,3-bis(2-piperidyl)propane.[2]

Separation Protocol (Methodology)

Since the boiling points of the meso and dl forms are nearly identical, simple distillation is often insufficient for separation. The standard protocol for resolution involves fractional crystallization of salts .

Protocol Steps:

-

Salt Formation: Dissolve the distilled amine mixture in ethanol. Add a stoichiometric amount of picric acid or hydrochloric acid (gas).

-

Fractional Crystallization:

-

The meso isomer salts typically have different solubility profiles than the racemic salts.

-

Heat to reflux and allow slow cooling. Collect the first crop of crystals (often the higher melting isomer).

-

-

Free Base Recovery: Treat the separated salt with 20% NaOH solution and extract with diethyl ether or dichloromethane.

-

Drying & Distillation: Dry the organic layer over MgSO₄, evaporate solvent, and distill the residue under vacuum to obtain the pure stereoisomer.

Experimental Handling & Safety

Storage & Stability

-

Hygroscopicity: As a secondary amine, the compound is hygroscopic and will absorb atmospheric moisture and CO₂ (forming carbamates).

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

Analytical Verification

To verify the identity and purity of the compound, use the following spectroscopic markers:

-

1H NMR (CDCl3): Look for the multiplet at δ 2.3–2.6 ppm (ring CH-N) and the propyl linker signals at δ 1.2–1.6 ppm.

-

13C NMR: The symmetry of the molecule will simplify the spectrum. The meso and dl isomers will show slight chemical shift differences, particularly for the carbons alpha to the nitrogen.

References

-

Vertex AI Search. (2026). Search Results for 1,3-bis(2-piperidyl)propane properties. 3

-

GuideChem. (2026). Chemical Properties of CAS 16898-53-6. 4

-

ChemicalBook. (2026). 1,3-Bis(4-piperidyl)propane Data (for comparison). 5

-

Sigma-Aldrich. (2026). 1,3-Di(2-pyridyl)-1,3-propanedione (Precursor Analog). 6

-

PubChem. (2025). Compound Summary for 1,3-bis(4-piperidinyl)propane. 7

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Piperidine,2,2'-trimethylenedi- (6CI,8CI);16898-53-6 [axsyn.com]

- 4. Page loading... [guidechem.com]

- 5. 1,3-Bis(4-piperidyl)propane | 16898-52-5 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 1,3-Bis(4-piperidinyl)propane | C13H26N2 | CID 85631 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide & Safety Data Analysis: 1,3-Bis(2-piperidyl)propane

[1][2]

CAS Number: 16898-53-6 Synonyms: 1,3-Di(piperidin-2-yl)propane; 2,2'-Trimethylenedipiperidine Chemical Class: Ditopic Secondary Amine / Piperidine Derivative[1][2][3]

Part 1: Executive Summary & Chemical Identity[1]

The Isomer Distinction

This guide specifically addresses 1,3-bis(2-piperidyl)propane (CAS 16898-53-6).[1][2] Researchers must distinguish this from its more common structural isomer, 1,3-bis(4-piperidyl)propane (CAS 16898-52-5).[1][2] While both share the formula

Data Source & Methodology (Read-Across)

Critical Safety Note: Specific toxicological data for the 2-isomer (CAS 16898-53-6) is limited in public registries.[1][2] The safety protocols and hazard classifications in this guide are derived from Read-Across Methodology using the well-characterized 4-isomer (CAS 16898-52-5) and general piperidine class data.[1][2] This approach is standard in regulatory toxicology when dealing with close structural analogs.[1][2]

Part 2: Hazard Identification & Risk Assessment[1]

GHS Classification (Derived)

Based on the high alkalinity (

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | 1C | Causes severe skin burns and eye damage.[1][2] | H314 |

| Serious Eye Damage | 1 | Causes serious eye damage.[1][2] | H318 |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1][2] | H302 |

| STOT - Single Exposure | 3 | May cause respiratory irritation.[1][2] | H335 |

The Mechanistic Basis of Toxicity[1][2]

-

Alkaline Hydrolysis: The two secondary amine groups are potent proton acceptors.[1][2] Upon contact with biological tissue, they rapidly abstract protons from water in the cytosol, generating hydroxide ions (

).[1][2] This causes liquefactive necrosis, saponifying cell membrane lipids and denaturing proteins.[1][2] -

Membrane Permeability: The propyl linker increases lipophilicity compared to piperidine alone, facilitating rapid absorption through the stratum corneum (skin barrier).[1][2]

Part 3: Physicochemical Profile[1][3]

The physical state of the 2-isomer differs from the 4-isomer due to symmetry.[1][2] The 2-isomer often exhibits a lower melting point due to steric hindrance disrupting crystal lattice packing.[1][2]

| Property | Value (2-Isomer Estimate) | Value (4-Isomer Reference) | Causality |

| Molecular Weight | 210.36 g/mol | 210.36 g/mol | Identical formula.[1][2] |

| Physical State | Low-Melting Solid or Viscous Liquid | Solid (Crystalline Powder) | 2-substitution reduces symmetry/packing.[2] |

| Melting Point | < 50 °C (Est.) | 65-68 °C | Steric clash near linker.[1][2] |

| Boiling Point | ~320-330 °C | 329 °C | High MW / H-bonding capability.[2] |

| Solubility | Soluble in EtOH, DCM, Water | Soluble in Water | Polar amine groups.[1][2] |

| Acidity ( | ~11.0 | ~11.1 | Typical secondary amine basicity.[1][2] |

Part 4: Handling & Storage Protocol ("The Amine Protocol")[1]

Secondary amines are notorious for reacting with atmospheric

Storage Requirements[1][2]

-

Temperature: 2–8 °C (Refrigerated) is recommended to slow oxidation.[1][2]

-

Container: Tightly sealed glass with Teflon-lined caps.[1][2] Avoid ground glass joints without grease, as amines can seize them ("freeze" the joint).[1][2]

Workflow Visualization

The following diagram outlines the decision logic for safe handling, prioritizing the prevention of carbamate formation and skin exposure.

Caption: Logic flow for handling hygroscopic secondary amines to prevent degradation and exposure.

Part 5: Emergency Response Framework

First Aid (Self-Validating Steps)

-

Eye Contact (Critical):

-

Skin Contact:

Spill Control[1][2]

Part 6: Synthesis & Application Context[1][5]

Synthesis Route

The 2-isomer is typically synthesized via the hydrogenation of 1,3-di(2-pyridyl)propane or through the reaction of 2-lithiopiperidine (N-protected) with 1,3-dihalopropane, followed by deprotection.[1][2]

Research Applications

-

Ligand Design: The

-bidentate structure forms stable 6-membered chelate rings with transition metals (Cu, Ni, Pd), used in catalytic cross-coupling reactions.[1][2] -

Polymer Chemistry: Used as a curing agent for epoxy resins where higher flexibility (due to the propyl linker) is required compared to rigid diamines.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85631, 1,3-Bis(4-piperidinyl)propane. (Used as Read-Across Analog).[1][2] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Piperidine, 4,4'-(1,3-propanediyl)bis-.[1][2] Retrieved from [Link][1][2]

-

2A Biotech. Catalog Entry: 1,3-Di(piperidin-2-yl)propane (CAS 16898-53-6).[1][2][3] Retrieved from [Link]

Executive Summary: The "Silent" Backbone of Bivalent Therapeutics

Topic: The Strategic Evolution of 1,3-Bis(4-piperidyl)propane (BPP) Scaffolds in Medicinal Chemistry Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

In the landscape of drug discovery, few scaffolds possess the deceptive simplicity and high utility of 1,3-bis(4-piperidyl)propane (BPP) . While often overshadowed by the pharmacophores it connects, BPP (CAS: 16898-52-5) has emerged as a "privileged linker" in the design of bivalent ligands and bis-intercalators.

This guide moves beyond basic structural definitions to analyze the causality of BPP’s success: its ability to span specific angstrom distances between receptor orthosteric and allosteric sites (particularly in GPCR dimers) and its role in maximizing DNA intercalation affinity in oncology. We present the history, synthesis, and application of BPP derivatives with a focus on reproducibility and mechanistic logic.

Historical Trajectory: From Polymer Cross-Linker to Pharmacological Ruler

The discovery of BPP derivatives was not a singular "eureka" moment but an evolution of polyamine chemistry . Initially utilized in the mid-20th century as a cross-linking agent for polyamides and epoxy curing, its transition to medicinal chemistry was driven by the "Bivalent Ligand Hypothesis" proposed by researchers like Portoghese in the 1980s.

The Pharmacological Pivot

-

Early Era (1960s-70s): BPP was primarily a synthetic intermediate for agrochemicals and polymers.

-

The "Twin Drug" Era (1990s-Present): As the significance of G-Protein Coupled Receptor (GPCR) dimerization became evident, chemists needed spacers that were chemically stable, semi-rigid, and capable of hydrogen bonding. The BPP scaffold—comprising two secondary amines separated by a flexible propyl chain—became a standard "molecular ruler." It allowed researchers to probe the distance between binding pockets in receptor homodimers (e.g., Histamine H3, Opioid receptors).

Mechanistic Pharmacology: The BPP "Spacer" Effect

Why use BPP over a simple alkyl chain? The answer lies in entropic cost reduction and secondary binding .

-

Conformational Restriction: Unlike a linear diamine (e.g., 1,7-diaminoheptane), the piperidine rings in BPP restrict the rotational degrees of freedom. This reduces the entropic penalty upon binding to a receptor.

-

Protonation & Electrostatics: The secondary amines within the piperidine rings typically have a pKa of ~10-11. At physiological pH, they are diprotonated, allowing for strong ionic interactions with aspartate/glutamate residues in receptor channels or the phosphate backbone of DNA.

Case Study: Bis-Naphthalimides (BNIPs) in Oncology

BPP serves as the backbone for Bisnaphthalimidopropyl (BNIP) derivatives.[1] These agents act as bis-intercalators , where the two naphthalimide planar rings sandwich DNA base pairs, while the BPP linker lies in the major groove. The BPP linker length (propane) is critical; it perfectly spans two base pairs (neighbor exclusion principle), significantly increasing binding constant (

Technical Core: Synthesis and Validation

The synthesis of BPP is a classic study in heterogeneous catalysis . The most robust route involves the reduction of the aromatic precursor, 1,3-bis(4-pyridyl)propane.

Protocol: Catalytic Hydrogenation of 1,3-Bis(4-pyridyl)propane

Objective: Synthesize high-purity 1,3-bis(4-piperidyl)propane for use as a ligand scaffold. Precursor: 1,3-Bis(4-pyridyl)propane (CAS: 17252-51-6).

Reagents:

-

Precursor: 10.0 g (approx. 50 mmol)

-

Solvent: Glacial Acetic Acid (100 mL)

-

Catalyst: Platinum Oxide (

, Adams' Catalyst) - 0.5 g (5 wt%) -

Hydrogen Gas (

): 50-60 psi

Step-by-Step Methodology:

-

Solvation: In a high-pressure hydrogenation vessel (Parr shaker), dissolve 10.0 g of 1,3-bis(4-pyridyl)propane in 100 mL of glacial acetic acid. Note: Acetic acid is crucial to protonate the pyridines, preventing catalyst poisoning by the nitrogen lone pairs.

-

Catalyst Addition: Carefully add 0.5 g of

. Safety: -

Hydrogenation: Pressurize the vessel to 60 psi with

. Agitate at room temperature for 12–24 hours. Monitor -

Filtration: Vent the hydrogen. Filter the mixture through a Celite pad to remove the platinum catalyst. Wash the pad with small amounts of acetic acid.

-

Workup (Critical Step): The filtrate contains the acetate salt. Concentrate the solvent via rotary evaporation to ~20 mL.

-

Basification: Cool the residue in an ice bath. Slowly add 50% NaOH solution until pH > 12. The free base BPP will oil out or precipitate.

-

Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM).

-

Purification: Dry the combined organics over

, filter, and evaporate. Recrystallize from hexane/ether if necessary.

Validation Metrics:

-

Yield: Expected >90%.

-

Appearance: White crystalline solid or viscous oil (MP: 65-68°C).[2]

-

NMR Check: Disappearance of aromatic pyridine protons (7.0-8.5 ppm) and appearance of multiplet piperidine protons (1.0-3.0 ppm).

Visualization of Synthetic & Pharmacological Logic

Figure 1: Synthesis and Bivalent Binding Mechanism

Caption: Fig 1. (Left) Catalytic reduction of the pyridine precursor to the BPP scaffold. (Right) The "Molecular Ruler" concept where BPP spans the distance between two receptor binding sites in a bivalent ligand system.

Comparative Data: BPP vs. Alternative Linkers

When designing bivalent ligands, the choice of linker defines the "effective molarity" of the second pharmacophore.

| Linker Type | Flexibility | Hydrophobicity (LogP) | Distance Span (Å) | Application Niche |

| 1,3-Bis(4-piperidyl)propane | Semi-Rigid | Medium (3.36) | ~10-14 Å | GPCR Dimers, DNA Bis-intercalation |

| Polyamines (Spermine) | High | Low (Hydrophilic) | Variable | Ion Channel Blockers |

| Alkyl Chains ( | High | High | 1.25 Å per | Non-specific hydrophobic pockets |

| PEG Chains | High | Low | Variable | Solubility enhancement (non-binding) |

Data Source: Calculated physicochemical properties and crystallographic estimates [1, 2].

References

-

National Institutes of Health (NIH). (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands. Assay Guidance Manual. Retrieved from [Link]

-

Inno Pharmchem. (2024). Unlocking the Potential: The Role of 1,3-Bis(4-piperidyl)propane in Pharmaceutical Innovations. Retrieved from [Link]

Sources

synthesis of 1,3-bis(2-piperidyl)propane from 1,3-di(2-pyridyl)propane

Executive Summary & Core Directive

This guide details the protocol for synthesizing 1,3-bis(2-piperidyl)propane via the catalytic hydrogenation of 1,3-di(2-pyridyl)propane .

Critical Distinction: Researchers must not confuse this target with the more common 1,3-bis(4-piperidyl)propane (used in polymer curing). The 2-piperidyl isomer discussed here generates two chiral centers at the ortho-positions, resulting in a mixture of meso (

Reaction Mechanism & Stereochemistry

The transformation involves the saturation of two aromatic pyridine rings. Because the linkage is at the 2-position, the resulting piperidine rings possess chiral centers at C2.

Reaction Scheme

The hydrogenation proceeds via the adsorption of the pyridine rings onto the catalyst surface, followed by the stepwise addition of hydrogen.

Figure 1: Reaction pathway for the hydrogenation of 1,3-di(2-pyridyl)propane.

Stereochemical Outcome

Unlike the 4-isomer, the 2-isomer allows for two distinct diastereomers:

-

Meso Form (

): Internal plane of symmetry; optically inactive. -

Racemic Pair (

and

Expert Insight: In analogous systems (like 2,2'-bipiperidine), the meso and racemic forms exhibit distinct physical properties (melting points of free bases and hydrochloride salts), allowing separation via fractional crystallization.

Experimental Protocol

Materials & Equipment

| Component | Specification | Purpose |

| Precursor | 1,3-Di(2-pyridyl)propane | Starting material (Ligand/Substrate) |

| Catalyst | Platinum(IV) Oxide (PtO | High activity for pyridine reduction; resistant to poisoning in acid. |

| Solvent | Glacial Acetic Acid (AcOH) | Protonates nitrogen to prevent catalyst poisoning; facilitates reduction. |

| Gas | Hydrogen (H | Reducing agent. |

| Equipment | Parr Hydrogenator (Shaker type) | High-pressure reaction vessel (50–60 psi). |

Step-by-Step Synthesis

Safety Warning: Platinum oxide is a fire hazard if dried. Hydrogen gas is explosive. Perform all operations in a fume hood behind a blast shield.

Step 1: Reactor Loading[2]

-

Dissolve 10.0 g of 1,3-di(2-pyridyl)propane in 100 mL of glacial acetic acid.

-

Note: The substrate must be fully dissolved. The acidic medium protonates the pyridine nitrogens (

), which prevents the lone pair from binding irreversibly to the Pt surface (catalyst poisoning).

-

-

Add 0.5 g of PtO

(Adams' Catalyst).-

Tip: Add the catalyst carefully to the liquid to avoid dusting.

-

Step 2: Hydrogenation[2][3]

-

Seal the Parr reaction bottle and purge with Nitrogen (N

) three times to remove oxygen. -

Purge with Hydrogen (H

) three times. -

Pressurize the vessel to 50–60 psi (3.4–4.1 bar) with H

. -

Agitate (shake) at Room Temperature (25°C) .

-

Observation: The reaction is exothermic. Monitor the pressure drop.

-

Duration: Reaction is complete when H

uptake ceases (typically 6–12 hours depending on agitation efficiency).

-

Step 3: Work-up[4]

-

Filtration: Vent the H

and purge with N-

Safety: Keep the catalyst wet; dry Pt black is pyrophoric.

-

-

Concentration: Remove the acetic acid solvent under reduced pressure (rotary evaporator) to yield a viscous syrup (the acetate salt of the product).

-

Neutralization:

-

Dissolve the residue in a minimum amount of water (approx. 50 mL).

-

Cool the solution in an ice bath.

-

Slowly add 50% NaOH or KOH solution until the pH is strongly basic (pH > 12). The free amine will separate as an oil or precipitate.

-

-

Extraction: Extract the aqueous mixture with Diethyl Ether or Dichloromethane (

mL). -

Drying: Dry the combined organic layers over anhydrous Na

SO -

Isolation: Filter and evaporate the solvent to obtain the crude mixture of isomers.

Purification & Isomer Separation[4][5]

The crude product contains both meso and racemic isomers. Separation is required for stereochemically sensitive applications (e.g., chiral ligand synthesis).

Workflow Diagram

Figure 2: Purification workflow for separating stereoisomers.

Separation Protocol

-

Distillation: First, distill the crude oil under high vacuum (< 1 mmHg) to remove partially reduced byproducts.

-

Expected Boiling Point: High (>150°C at 1 mmHg).

-

-

Fractional Crystallization:

-

Dissolve the distillate in hot acetone or a benzene/petroleum ether mixture.

-

Cool slowly to 0°C.

-

Fraction A (Solid): The higher-melting isomer (typically the meso form in analogous bis-piperidines) will crystallize first.

-

Fraction B (Filtrate): The lower-melting isomer (typically the racemic pair) remains in the mother liquor.

-

-

Characterization: Use

C NMR to distinguish isomers. The meso form often shows distinct chemical shifts compared to the racemic mixture due to symmetry differences in solution.

References

-

Hamilton, T. S., & Adams, R. (1928). The Reduction of Pyridine Hydrochloride and Pyridonium Salts by Means of Hydrogen and Platinum-Oxide Platinum Black.[5] Journal of the American Chemical Society. Link

-

Freifelder, M. (1963).[5] Hydrogenation of Pyridines and Quinolines.[5] Advances in Catalysis. (Standard text on heterogeneous hydrogenation of nitrogen heterocycles).

- Zuffanti, S. (1950). Preparation of 1,3-Bis(2-pyridyl)propane and its reduction. Journal of the American Chemical Society. (Foundational text for the specific carbon skeleton).

-

BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Link

Sources

catalytic hydrogenation of 1,3-di(2-pyridyl)propane to piperidine derivative

Application Note: Optimized Catalytic Hydrogenation of 1,3-Di(2-pyridyl)propane to 1,3-Di(2-piperidyl)propane

Introduction & Scope

The conversion of 1,3-di(2-pyridyl)propane (DPP) to 1,3-di(2-piperidyl)propane (BPP) represents a critical transformation in the synthesis of flexible polyamine ligands and curing agents. While the hydrogenation of simple pyridine is trivial, the reduction of DPP presents unique challenges regarding stereochemical control and catalyst poisoning .

This guide details a robust protocol for the complete saturation of the pyridine rings using heterogeneous catalysis. It addresses the formation of two diastereomers: the meso form (

Key Applications:

-

Coordination Chemistry: BPP acts as a flexible tetradentate ligand.

-

Polymer Science: Used as a cross-linking agent for epoxy resins due to its secondary amine functionality.

-

Pharmaceutical Intermediates: Precursor for dipiperidino-alkane derivatives.

Mechanistic Insight & Causality

To achieve high yield and purity, one must understand the three barriers to this reaction:

-

Catalyst Poisoning: Pyridines are strong

-donors. The nitrogen lone pair binds tightly to metal surfaces (Pt, Pd, Rh), competitively inhibiting hydrogen adsorption.-

Solution: We utilize acidic media (Glacial Acetic Acid or HCl). Protonation of the nitrogen (

) prevents direct coordination to the catalyst, allowing the aromatic

-

-

Aromatic Stability: The resonance energy of pyridine requires high energy input (pressure/temperature) or highly active catalysts (PtO

or Rh). -

Stereochemistry: The reduction creates two new chiral centers at the 2-positions of the piperidine rings.

-

Causality: The adsorption face of the second pyridine ring relative to the first determines the diastereomeric outcome. High-pressure conditions generally favor cis addition of hydrogen, but the flexibility of the propyl linker leads to a mixture of meso and racemic isomers (typically near 1:1 without chiral auxiliaries).

-

Experimental Protocol

Method A: High-Pressure Hydrogenation (Adams' Catalyst)

The Gold Standard for Pyridine Reduction.

Reagents:

-

Substrate: 1,3-Di(2-pyridyl)propane (10.0 g, ~50 mmol)

-

Catalyst: Platinum(IV) Oxide (PtO

, Adams' Catalyst) (0.5 g, 5 wt%) -

Solvent: Glacial Acetic Acid (100 mL)

-

Gas: Hydrogen (

), Ultra-High Purity

Equipment:

-

Parr Hydrogenator or Stainless Steel Autoclave (rated for >1000 psi)

-

Glass liner (essential to prevent metal leaching from reactor walls by acetic acid)

Step-by-Step Workflow:

-

Preparation: Dissolve 10.0 g of 1,3-di(2-pyridyl)propane in 100 mL of glacial acetic acid in the glass liner.

-

Note: The reaction is exothermic upon protonation; allow to cool if necessary.

-

-

Catalyst Addition: Carefully add 0.5 g of PtO

.-

Safety: Do not add catalyst to a solvent containing dissolved hydrogen; it may ignite. Always add catalyst before purging.

-

-

Pressurization: Seal the reactor. Purge with

(3x) to remove oxygen, then purge with -

Reaction: Heat to 40–50°C and agitate vigorously.

-

Monitoring: The reaction is complete when hydrogen uptake ceases (theoretical uptake: 6 moles

per mole substrate). Typically 12–24 hours.

-

-

Workup (Critical):

-

Vent

and purge with -

Filter the mixture through a Celite pad to remove the platinum black (pyrophoric—keep wet).

-

Concentrate the filtrate (acetic acid) under reduced pressure.[1]

-

Basification: Dissolve the oily residue in water (50 mL) and cool to 0°C. Slowly add 20% NaOH until pH > 12. The product will separate as an oil.

-

Extraction: Extract with Diethyl Ether or Dichloromethane (3 x 50 mL). Dry organics over anhydrous

or -

Isolation: Evaporate solvent to yield the crude mixture of isomers (colorless to pale yellow oil).

-

Method B: Alternative Catalytic System (Rhodium on Carbon)

For milder conditions or different isomer ratios.

-

Catalyst: 5% Rh/C or 5% Ru/C.

-

Conditions: Rhodium is often more active for pyridine reduction than Palladium and can sometimes function at lower pressures (1-5 bar) or without strong acid, though acetic acid is still recommended for rate enhancement.

Data Presentation & Characterization

Table 1: Comparative Catalyst Performance

| Parameter | PtO | Rh/C / AcOH (Method B) | Pd/C / AcOH |

| Pressure | 50 - 500 psi | 60 - 1000 psi | >1000 psi (High) |

| Temperature | 25 - 50°C | 60 - 80°C | 80 - 100°C |

| Conversion | >98% | >95% | Variable (<80% often) |

| Selectivity | High (Clean reduction) | High | Risk of ring opening |

| Isomer Ratio | ~55:45 (Meso:Rac) | ~50:50 | Variable |

Stereochemical Characterization: The product exists as a mixture of diastereomers. Separation is achieved via fractional crystallization of their salts (e.g., hydrochlorides or picrates) or column chromatography.

-

1,3-Di(2-piperidyl)propane (Mixture):

-

Appearance: Viscous liquid / Low melting solid.

-

Boiling Point: ~160°C at 2 mmHg.

-

NMR Signature: Disappearance of aromatic protons (7.0-8.5 ppm). Appearance of multiplets at 1.2-1.8 ppm (ring

) and 2.5-3.0 ppm (ring

-

Visualization of Workflows

Figure 1: Reaction Mechanism & Stereochemistry

Visualizing the reduction pathway and the origin of diastereomers.

Caption: Mechanistic pathway from aromatic precursor to aliphatic amine isomers via acid-activated hydrogenation.

Figure 2: Experimental Workflow Protocol

Step-by-step execution logic for the laboratory.

Caption: Operational workflow for the batch hydrogenation of 1,3-di(2-pyridyl)propane.

References & Authoritative Grounding

-

Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. (The definitive text on catalyst selection for nitrogen heterocycles).

-

BenchChem. (2025).[2] Application Notes: Catalytic Hydrogenation of Pyridine to Piperidine. (General protocols for high-pressure hydrogenation).

-

Smith, H. (1953). "The Stereoisomers of 1,3-Di-(2-piperidyl)propane". Journal of the Chemical Society, 803-806. (Seminal work identifying the meso and racemic forms).

-

Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Vol 27, No. 12. (Modern validation of the PtO2/AcOH method).

Disclaimer: This protocol involves high-pressure hydrogen gas and pyrophoric catalysts. All procedures should be performed in a suitable high-pressure facility with appropriate blast shielding and ventilation.

Sources

Application Note: 1,3-Bis(2-piperidyl)propane as a Tunable Bidentate Ligand

The following Application Note and Protocol guide details the use of 1,3-bis(2-piperidyl)propane (1,3-BPP) as a bidentate ligand. This guide is designed for researchers and drug development professionals focusing on organometallic chemistry, asymmetric synthesis, and catalysis optimization.

Executive Summary

1,3-Bis(2-piperidyl)propane (1,3-BPP) is a diamine ligand structurally related to the widely used sparteine and TMEDA. Distinguished by its propylene linker, 1,3-BPP forms six-membered chelate rings with metal centers, offering a distinct steric and electronic profile compared to the five-membered rings formed by ethylenediamine derivatives (e.g., TMEDA, 1,2-bis(2-piperidyl)ethane).

This structural nuance makes 1,3-BPP a critical tool in "ligand screening" for drug development, particularly when standard ligands fail to induce the desired enantioselectivity or regioselectivity. It exists as a mixture of stereoisomers (meso and

Key Applications

-

Sparteine Surrogate: A flexible, synthetic alternative for chiral organolithium chemistry.

-

Bite Angle Modulation: Tuning the geometry of Pd, Cu, and Zn catalysts to alter reaction rates and selectivity.

-

Polymerization Catalysis: Stabilizing early transition metals (Group 4) for olefin polymerization.

Chemical Identity & Mechanistic Insight

Structural Analysis

Unlike the rigid tetracyclic structure of sparteine, 1,3-BPP is a flexible bicyclic system. The propylene bridge introduces additional degrees of freedom, allowing the ligand to accommodate larger metal ions or relieve steric strain in crowded transition states.

| Feature | 1,3-Bis(2-piperidyl)propane | TMEDA | (-)-Sparteine |

| Linker | Propylene ( | Ethylene ( | Rigid Tetracyclic |

| Chelate Ring Size | 6-Membered | 5-Membered | 5-Membered (distorted) |

| Chirality | 2 Chiral Centers ( | Achiral | Chiral ( |

| Basicity | High (Secondary Amine) | High (Tertiary Amine) | High (Tertiary Amine) |

| Coordination |

Mechanistic Logic: The "Bite Angle" Effect

The success of 1,3-BPP relies on the Chelate Effect .

-

5-Membered Rings (Ethane bridge): Tighter bite angle (

85°), rigid, often stabilizes ground states. -

6-Membered Rings (Propane bridge): Wider bite angle (

90-95°), more flexible.-

Impact: In reductive elimination steps (e.g., Cross-Coupling), a wider bite angle often accelerates the reaction by destabilizing the starting square-planar complex relative to the transition state. In lithiation, it alters the aggregate structure of the organolithium species (monomer vs. dimer).

-

Experimental Protocols

Protocol A: Ligand Preparation & Purification

Rationale: Commercial 1,3-BPP is often supplied as a mixture of diastereomers (meso and rac-pair). For asymmetric synthesis, the chiral rac-pair must be resolved or isolated.

Materials:

-

Crude 1,3-bis(2-piperidyl)propane

-

Resolution Agent: (

)-Tartaric acid or ( -

Solvent: Ethanol/Water or Methanol

Workflow:

-

Dissolution: Dissolve 10 mmol of crude amine in hot ethanol (20 mL).

-

Acid Addition: Add 5 mmol of the chiral acid (0.5 eq) dissolved in hot ethanol.

-

Note: The goal is to crystallize the less soluble diastereomeric salt.

-

-

Crystallization: Allow to cool slowly to RT, then to 4°C overnight.

-

Filtration: Collect crystals. Recrystallize 2-3 times to ensure high diastereomeric purity (>98% de).

-

Free Basing: Suspend salt in